molecular formula C16H15NO4 B7867132 3-((Benzyloxycarbonylamino)methyl) benzoic acid CAS No. 89760-77-0

3-((Benzyloxycarbonylamino)methyl) benzoic acid

Cat. No.: B7867132
CAS No.: 89760-77-0
M. Wt: 285.29 g/mol
InChI Key: AGQWCHWQAOECIH-UHFFFAOYSA-N
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Description

3-((Benzyloxycarbonylamino)methyl) benzoic acid is an organic compound with the molecular formula C16H15NO4 It is characterized by the presence of a benzyloxycarbonylamino group attached to a methyl group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzyloxycarbonylamino)methyl) benzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Formation of the Intermediate: The protected amine is then reacted with a suitable aldehyde to form an imine intermediate.

    Reduction: The imine intermediate is reduced to form the corresponding amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-((Benzyloxycarbonylamino)methyl) benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Benzyl chloroformate (Cbz-Cl) in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino benzoic acid derivatives.

    Substitution: Various protected amine derivatives.

Scientific Research Applications

3-((Benzyloxycarbonylamino)methyl) benzoic acid finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Benzyloxycarbonylamino)methyl) benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protective group, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions. The carboxylic acid moiety can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Methoxycarbonylamino)methyl) benzoic acid
  • 3-((Ethoxycarbonylamino)methyl) benzoic acid
  • 3-((Propoxycarbonylamino)methyl) benzoic acid

Uniqueness

3-((Benzyloxycarbonylamino)methyl) benzoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides specific steric and electronic properties. This makes it particularly useful in applications where selective protection and deprotection of the amino group are required.

Properties

IUPAC Name

3-(phenylmethoxycarbonylaminomethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(19)14-8-4-7-13(9-14)10-17-16(20)21-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQWCHWQAOECIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576687
Record name 3-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89760-77-0
Record name 3-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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